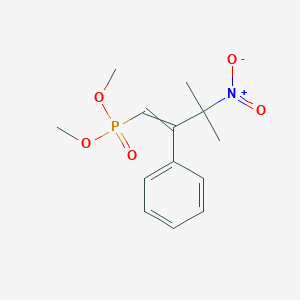![molecular formula C21H17ClN2 B14225645 1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)- CAS No. 569296-23-7](/img/structure/B14225645.png)
1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)- is a heterocyclic aromatic organic compound. Indazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a 1H-indazole core substituted with a 4-chlorophenylmethyl group and a 4-methylphenyl group, making it a unique and interesting molecule for research and development.
Méthodes De Préparation
The synthesis of 1H-indazole derivatives typically involves transition metal-catalyzed reactions, reductive cyclization reactions, and other methods. For instance, a common synthetic route includes the Cu(OAc)2-catalyzed formation of N–N bonds using oxygen as the terminal oxidant . Another method involves the condensation of ortho-substituted benzaldehydes with hydrazine . These methods generally yield good to excellent results with minimal byproducts.
Analyse Des Réactions Chimiques
1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals and often leads to the formation of N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indazole ring. Reagents such as halogens and nitrating agents are frequently used.
Cyclization: This compound can undergo intramolecular cyclization reactions to form more complex structures.
Applications De Recherche Scientifique
1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action for 1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)- involves its interaction with specific molecular targets. It often acts as an inhibitor of enzymes or receptors, disrupting normal cellular processes. The pathways involved can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)- include other indazole derivatives such as:
- 1H-Indazole, 1-[(4-bromophenyl)methyl]-3-(4-methylphenyl)-
- 1H-Indazole, 1-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-
- 1H-Indazole, 1-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-
These compounds share the indazole core but differ in their substituents, which can significantly affect their chemical and biological properties. The unique combination of substituents in 1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)- makes it particularly interesting for specific applications.
Propriétés
Numéro CAS |
569296-23-7 |
|---|---|
Formule moléculaire |
C21H17ClN2 |
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)indazole |
InChI |
InChI=1S/C21H17ClN2/c1-15-6-10-17(11-7-15)21-19-4-2-3-5-20(19)24(23-21)14-16-8-12-18(22)13-9-16/h2-13H,14H2,1H3 |
Clé InChI |
VLVDVCGRRZRJAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



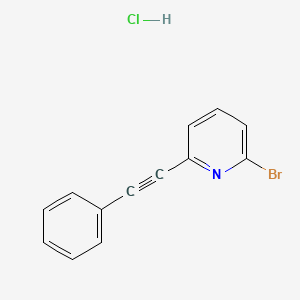
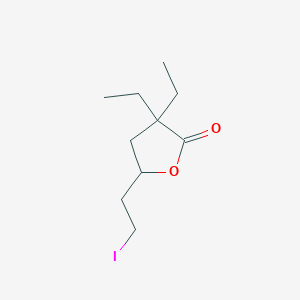

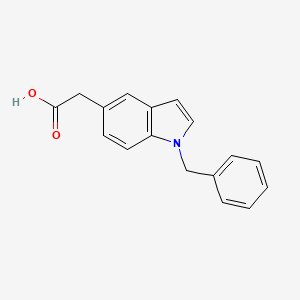
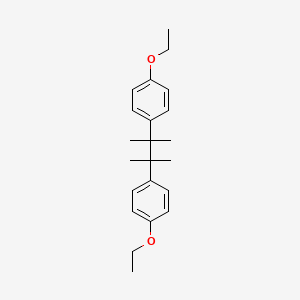
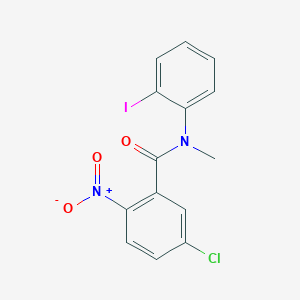
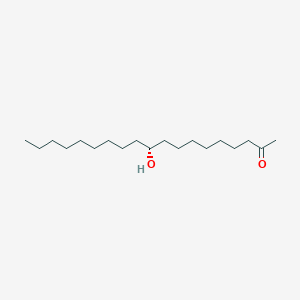

![1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one](/img/structure/B14225614.png)
![(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14225619.png)
![4H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B14225623.png)
![2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14225631.png)
